molecular formula C10H16O B1585486 2-Pentyl-2-cyclopenten-1-one CAS No. 25564-22-1

2-Pentyl-2-cyclopenten-1-one

Cat. No. B1585486
Key on ui cas rn: 25564-22-1
M. Wt: 152.23 g/mol
InChI Key: ILHZVKAXFCDFMT-UHFFFAOYSA-N
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Patent
US04970345

Procedure details

The above prepared mixture (18 parts) was admixed with p-toluenesulfonic acid (0.9 part) and xylene (54 parts) and refluxed for 2 hours, during which by-produced water was eliminated by azeotropic distillation. The reaction mixture was treated as in Example 1 to give 2-n-pentyl-2-cyclopentenone in a yield of 96 %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3][CH:2]=1.[C:12]1([CH3:19])C(C)=CC=C[CH:17]=1.[OH2:20]>>[CH2:1]([C:6]1[C:5](=[O:20])[CH2:4][CH2:3][CH:2]=1)[CH2:11][CH2:17][CH2:12][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above prepared mixture (18 parts)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours, during which
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
was eliminated by azeotropic distillation
ADDITION
Type
ADDITION
Details
The reaction mixture was treated as in Example 1

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C=1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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